2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
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Overview
Description
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound with the molecular formula C4H6N4OS. It features a 1,2,4-triazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of 1,2,4-triazole-5-thiol with chloroacetamide under basic conditions. The reaction proceeds as follows:
Starting Materials: 1,2,4-triazole-5-thiol and chloroacetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or water.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use as an antibacterial agent.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, it inhibits the growth of bacteria by interfering with essential enzymes and metabolic pathways. The triazole ring is known to bind to the active sites of enzymes, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A parent compound with a similar structure but without the acetamide group.
1,2,3-Triazole: An isomer of 1,2,4-triazole with different nitrogen atom positioning.
Benzotriazole: A triazole derivative with a benzene ring fused to the triazole ring.
Uniqueness
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is unique due to the presence of both the triazole ring and the acetamide group, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and provides versatility in chemical synthesis .
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c5-3(9)1-10-4-6-2-7-8-4/h2H,1H2,(H2,5,9)(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYRRIYWEMUNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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